4-Cyclobutylpiperazin-1-amine
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Overview
Description
4-Cyclobutylpiperazin-1-amine is a chemical compound with the molecular formula C8H17N3 . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpiperazin-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylpiperazin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
4-Cyclobutylpiperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclobutylpiperazin-1-amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed mechanistic studies are often required to elucidate these interactions .
Comparison with Similar Compounds
Piperazine: A parent compound with a similar structure but without the cyclobutyl group.
1-Cyclopentylpiperazine: Similar structure with a cyclopentyl group instead of a cyclobutyl group.
4-Methylpiperazine: Similar structure with a methyl group instead of a cyclobutyl group
Uniqueness: 4-Cyclobutylpiperazin-1-amine is unique due to the presence of the cyclobutyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall activity in various applications .
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-cyclobutylpiperazin-1-amine |
InChI |
InChI=1S/C8H17N3/c9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7,9H2 |
InChI Key |
MMFSEQBRBIYYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)N |
Origin of Product |
United States |
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